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molecular formula C16H16O2 B8666959 4-(Benzyloxy)-2-ethylbenzaldehyde

4-(Benzyloxy)-2-ethylbenzaldehyde

Cat. No. B8666959
M. Wt: 240.30 g/mol
InChI Key: AQNCADQRMAVJTL-UHFFFAOYSA-N
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Patent
US06969725B2

Procedure details

A 1.6 M solution of n-BuLi in hexane (44.4 ml, 69.9 mmol) was added within 10 min to a stirred cooled (−85° C.) solution of 1-bromo-2-ethyl-4-(phenylmethoxy)-benzene (18.5 g, 63.5 mmol) in dry THF (22 ml). The mixture was stirred for 1 h at −85° C. under an argon atmosphere. N,N-Dimethylformamide (25.5 ml, 330.4 mmol) was added and the temperature was allowed to rise slowly to room temperature. An aqueous saturated NH4Cl solution (70 ml) was added under ice cooling. The mixture was extracted two times with dichloromethane, the combined extracts were washed with brine and dried over sodium sulfate. Removal of the solvent under reduced pressure gave a yellow oil which was purified by column chromatography (silica gel, cyclohexane/AcOEt) to yield 11.9 g (49.5 mmol, 78%) of the title compound as yellow oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.4 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Quantity
25.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
reactant
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
[Li]CCCC.CCCCCC.Br[C:13]1[CH:18]=[CH:17][C:16]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[CH:15][C:14]=1[CH2:27][CH3:28].CN(C)[CH:31]=[O:32].[NH4+].[Cl-]>C1COCC1>[CH2:20]([O:19][C:16]1[CH:17]=[CH:18][C:13]([CH:31]=[O:32])=[C:14]([CH2:27][CH3:28])[CH:15]=1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
44.4 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OCC1=CC=CC=C1)CC
Name
Quantity
22 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
25.5 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
70 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-85 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at −85° C. under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise slowly to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted two times with dichloromethane
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, cyclohexane/AcOEt)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=O)C=C1)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 49.5 mmol
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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